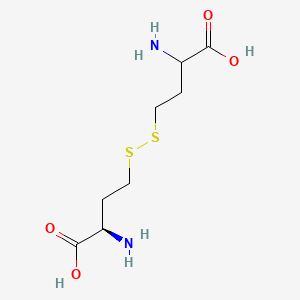

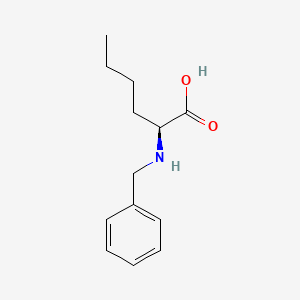

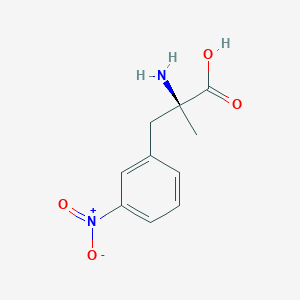

(2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid

Vue d'ensemble

Description

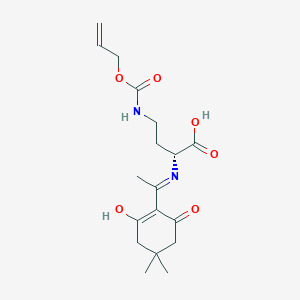

“(2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C10H12N2O4 .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques. For instance, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

The analysis of chemical reactions often involves the use of machine learning models to classify enzymatic reactions . These models can predict enzyme functions based on enzymatic reactions, which can be beneficial in understanding the chemical reactions involving “(2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid”.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. For instance, qualitative analysis is a process that separates the components in a mixture for the purpose of identifying the reactants .Applications De Recherche Scientifique

1. Antioxidant, Anti-inflammatory, and Antiulcer Activities

The compound and its analogues have shown significant antioxidant action, comparable to standard treatments. They have also exhibited noteworthy anti-inflammatory and antiulcer activities. These biological activities were confirmed through various in vitro evaluations, highlighting the compound's potential in therapeutic applications (Subudhi & Sahoo, 2011).

2. Biological Assays for Antibacterial and Antifungal Screening

Organotin(IV) derivatives of the compound, with variations in the organotin moiety, have been synthesized and their structures analyzed. The derivatives underwent antibacterial and antifungal screening. The results indicated that triorganotin(IV) complexes exhibit more activity compared to diorganotin(IV) complexes, showcasing the compound's utility in developing potential antibacterial and antifungal agents (Shahid et al., 2006).

3. Fluorescence Derivatization for Biological Assays

The compound has been used to create derivatives that are highly fluorescent, which is beneficial in biological assays. These derivatives exhibit strong fluorescence in ethanol and water at physiological pH, making them suitable for various applications in biological studies (Frade et al., 2007).

4. Hydrogen Bonding and Polymorphism in Amino Alcohol Salts

Amino alcohols derived from the compound have been reacted with quinaldinic acid, resulting in salts that display distinct hydrogen bonding and π∙∙∙π stacking interactions. These interactions are critical in understanding the compound's structural and chemical properties, which is vital in the development of new materials or pharmaceuticals (Podjed & Modec, 2022).

5. Chiral Separations and Stereochemistry

The compound has been involved in studies related to chiral separations, a crucial aspect of pharmaceutical sciences. Understanding and controlling chirality is essential in drug synthesis and pharmaceuticals, as it can significantly affect a drug's efficacy and safety (Jin et al., 2020).

Propriétés

IUPAC Name |

(2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-3-2-4-8(5-7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFGGLYMLNDZAM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302310 | |

| Record name | α-Methyl-3-nitro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid | |

CAS RN |

1215092-14-0 | |

| Record name | α-Methyl-3-nitro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215092-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-3-nitro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.